molecular formula C27H25NO5 B2373354 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866727-31-3

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

Cat. No.: B2373354
CAS No.: 866727-31-3
M. Wt: 443.499
InChI Key: ROJQHBGUQJLHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one is a complex organic compound with a quinoline backbone This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a methoxybenzoyl group at the 3rd position, and a methylphenylmethyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzoyl chlorides. The key steps in the synthesis may involve:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Benzoyl Group: This step involves the acylation of the quinoline core using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Methylphenylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the benzoyl and methylphenylmethyl groups.

    3-(4-Methoxybenzoyl)quinoline: Lacks the methoxy groups at the 6th and 7th positions.

    1-[(3-Methylphenyl)methyl]quinoline: Lacks the methoxy and benzoyl groups.

Uniqueness

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities not observed in the similar compounds listed above.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-17-6-5-7-18(12-17)15-28-16-22(26(29)19-8-10-20(31-2)11-9-19)27(30)21-13-24(32-3)25(33-4)14-23(21)28/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJQHBGUQJLHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.